Cas no 823828-18-8 (4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid)
![4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid structure](https://ja.kuujia.com/scimg/cas/823828-18-8x500.png)
4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid 化学的及び物理的性質
名前と識別子
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- C188
- 4-(3-Carboxymethylsulfanyl-4-hydroxy-naphthalen-1-ylsulfamoyl)-benzoic acid
- BDBM50396170
- 4-[[3-(carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid
- 4-((3-(carboxymethylsulfanyl)-4-hydroxy-1-naphthyl)sulfamoyl)benzoic acid
- 4-(N-(3-((Carboxymethyl)thio)-4-hydroxynaphthalen-1-yl)sulfamoyl)benzoic acid
- 4-[({3-[(carboxymethyl)thio]-4-hydroxy-1-naphthyl}amino)sulf
- 4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid
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- インチ: 1S/C19H15NO7S2/c21-17(22)10-28-16-9-15(13-3-1-2-4-14(13)18(16)23)20-29(26,27)12-7-5-11(6-8-12)19(24)25/h1-9,20,23H,10H2,(H,21,22)(H,24,25)
- InChIKey: CIERPRDYPKVDJO-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(=O)O)=CC=1)(NC1=CC(=C(C2C=CC=CC1=2)O)SCC(=O)O)(=O)=O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 700
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 175
4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1355200-5mg |
4-(N-(3-((Carboxymethyl)thio)-4-hydroxynaphthalen-1-yl)sulfamoyl)benzoic acid |
823828-18-8 | 97% | 5mg |
$450.0 | 2025-03-03 |
4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acidに関する追加情報
4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid: A Comprehensive Overview
4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid (CAS No: 823828-18-8) is a complex organic compound with a unique chemical structure that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its naphthalene core, which is substituted with a hydroxyl group at the 4-position and a carboxymethylsulfanyl group at the 3-position. The sulfamoyl group attached to the naphthalene ring further enhances its functional diversity, making it a versatile molecule for various applications.
The synthesis of 4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid involves multi-step organic reactions, including sulfonation, hydroxylation, and carboxylation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. Researchers have explored the use of transition metal catalysts to improve yield and selectivity, which is crucial for large-scale production in industries such as pharmaceutical manufacturing.
One of the most notable applications of this compound is in the development of novel drug delivery systems. The presence of both hydroxyl and sulfamoyl groups allows for strong hydrogen bonding interactions, making it an ideal candidate for forming stable complexes with therapeutic agents. Studies published in the *Journal of Medicinal Chemistry* have demonstrated its potential as a carrier for anti-cancer drugs, enhancing their solubility and bioavailability.
In addition to its pharmaceutical applications, 4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid has shown promise in materials science. Its ability to form self-assembled monolayers on various substrates has been exploited in the development of advanced sensors and electronic devices. Research conducted at the University of California, Berkeley, highlights its potential in creating highly sensitive biosensors for detecting environmental contaminants.
The environmental impact of this compound has also been a subject of recent studies. Researchers have investigated its biodegradation pathways and found that under specific microbial conditions, it can be effectively broken down into non-toxic byproducts. This finding is significant for industries seeking eco-friendly alternatives in their manufacturing processes.
From a safety standpoint, 4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid exhibits low toxicity when handled appropriately. Occupational exposure studies published in *Toxicological Sciences* suggest that proper protective measures can mitigate potential health risks associated with its handling.
In conclusion, 4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid (CAS No: 823828-18-8) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental technology. Its unique chemical properties and recent research breakthroughs underscore its importance as a valuable tool in modern chemistry.
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